
Lirioprolioside B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lirioprolioside B is a steroidal glycoside isolated from the underground organs of Liriope spicata var. prolifera . This compound is known for its potential biological activities and has been the subject of various scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Lirioprolioside B typically involves the extraction from natural sources rather than synthetic chemical routes. The extraction process includes:
Collection of Plant Material: The underground parts of are collected.
Extraction: The plant material is dried and powdered, followed by extraction using solvents like methanol or ethanol.
Purification: The crude extract is subjected to chromatographic techniques such as column chromatography to isolate this compound.
Industrial Production Methods
Industrial production of this compound is not widely documented, as it is primarily used for research purposes. The extraction and purification processes are scaled up to meet research demands, but large-scale industrial production methods are not well-established.
Analyse Des Réactions Chimiques
Types of Reactions
Lirioprolioside B can undergo various chemical reactions, including:
Hydrolysis: Breaking down the glycosidic bond to yield the aglycone and sugar moieties.
Oxidation: Oxidative reactions can modify the steroidal structure, potentially altering its biological activity.
Reduction: Reduction reactions can affect the functional groups present in the molecule.
Common Reagents and Conditions
Hydrolysis: Acidic or enzymatic conditions are commonly used.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Hydrolysis: Produces the aglycone and sugar components.
Oxidation and Reduction: Depending on the specific conditions, various oxidized or reduced derivatives of this compound can be formed.
Applications De Recherche Scientifique
Lirioprolioside B has several applications in scientific research:
Chemistry: Used as a reference compound in the study of steroidal glycosides.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Limited industrial applications, primarily used in research and development.
Mécanisme D'action
The mechanism of action of Lirioprolioside B involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: The exact pathways are still under investigation, but it is believed to modulate signaling pathways related to inflammation and cell proliferation.
Comparaison Avec Des Composés Similaires
Lirioprolioside B is unique among steroidal glycosides due to its specific structure and biological activities. Similar compounds include:
Ruscogenin: Another steroidal glycoside with similar anti-inflammatory properties.
Diosgenin: Known for its use in the synthesis of steroid hormones.
Saponins: A broad class of steroidal glycosides with diverse biological activities.
This compound stands out due to its specific source and unique combination of sugar moieties attached to the steroidal backbone .
If you have any more questions or need further details, feel free to ask!
Propriétés
Formule moléculaire |
C41H64O13 |
|---|---|
Poids moléculaire |
764.9 g/mol |
Nom IUPAC |
[(2S,3R,4R,5S,6S)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-2-[(1S,2S,4S,5'S,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyloxan-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl] acetate |
InChI |
InChI=1S/C41H64O13/c1-18-10-13-41(48-17-18)19(2)30-28(54-41)16-27-25-9-8-23-14-24(43)15-29(40(23,7)26(25)11-12-39(27,30)6)52-38-36(33(46)31(44)20(3)50-38)53-37-34(47)35(51-22(5)42)32(45)21(4)49-37/h8,18-21,24-38,43-47H,9-17H2,1-7H3/t18-,19-,20+,21-,24+,25+,26-,27-,28-,29+,30-,31-,32-,33-,34+,35+,36+,37-,38-,39-,40-,41+/m0/s1 |
Clé InChI |
KSIVGTKSVYIZEB-ZAVODWKASA-N |
SMILES isomérique |
C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5([C@@H](C[C@@H](C6)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)C)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)OC(=O)C)O)C)C)C)OC1 |
SMILES canonique |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)O)OC7C(C(C(C(O7)C)O)O)OC8C(C(C(C(O8)C)O)OC(=O)C)O)C)C)C)OC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


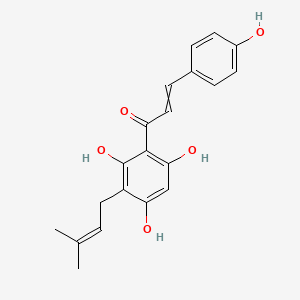
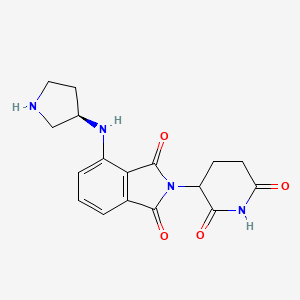
![Tert-butyl 3-[2-[2-(2-methylsulfonyloxyethoxy)ethoxy]ethoxy]propanoate](/img/structure/B12426522.png)
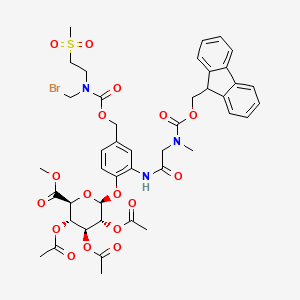
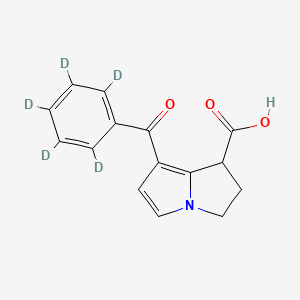
![sodium;[(3R,4R,5R,6S)-6-[[(2S,4S,5R,6S,13R,16S,18R)-4-acetyloxy-2,6,13,17,17-pentamethyl-6-(4-methylpentyl)-8-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-1(20)-en-16-yl]oxy]-5-[(2R,3S,4R,5R,6S)-5-[(2R,3S,4R,5S)-4-[(2R,3S,5S,6S)-3,5-dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-methyl-3-[(2R,3S,4R,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxyoxan-3-yl] sulfate](/img/structure/B12426543.png)

![N-[1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-6-[ethyl(propan-2-yl)amino]-1-oxohexan-2-yl]amino]-3-(3,4-dimethoxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxo-3-phenylpropan-2-yl]furan-3-carboxamide](/img/structure/B12426555.png)

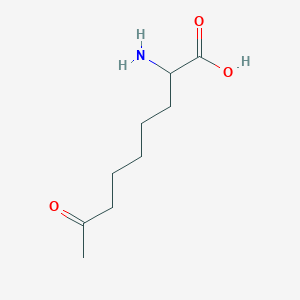

![(2aS,4aS,10S,10aR,13aR)-1,2,2a,3,4,4a,10,10a,11,12,13,13a-Dodecahydro-7,9-dihydroxy-2,2,4a-trimethyl-13-methylene-10-phenylbenzo[b]cyclobuta[5,6]cyclonona[1,2-e]pyran-6,8-dicarboxaldehyde](/img/structure/B12426582.png)
![(2S)-2-[[(2S)-2-[[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoic acid](/img/structure/B12426587.png)

